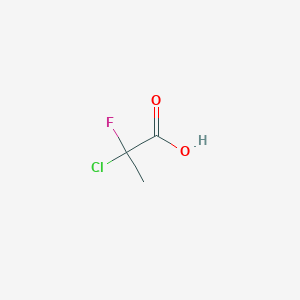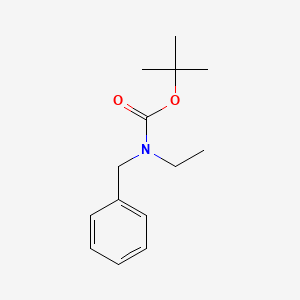![molecular formula C11H10O7 B14254598 (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid CAS No. 389141-47-3](/img/structure/B14254598.png)
(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid is an organic compound that features a butanedioic acid backbone with a 4-hydroxybenzoyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with (2S)-2-hydroxybutanedioic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to form a ketone.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-ketobenzoyl derivatives.
Reduction: Formation of (2S)-2-[(4-Hydroxybenzyl)oxy]butanedioic acid.
Substitution: Formation of various substituted benzoyl derivatives.
Applications De Recherche Scientifique
(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. The hydroxyl group on the benzoyl moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the ester linkage can be hydrolyzed in biological systems, releasing the active components that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid.
(2S)-2-Hydroxybutanedioic acid: Another precursor used in the synthesis.
4-Hydroxybenzyl alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both hydroxyl and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
389141-47-3 |
|---|---|
Formule moléculaire |
C11H10O7 |
Poids moléculaire |
254.19 g/mol |
Nom IUPAC |
(2S)-2-(4-hydroxybenzoyl)oxybutanedioic acid |
InChI |
InChI=1S/C11H10O7/c12-7-3-1-6(2-4-7)11(17)18-8(10(15)16)5-9(13)14/h1-4,8,12H,5H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
Clé InChI |
NMIDXJIBGMOSBK-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)O[C@@H](CC(=O)O)C(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC(CC(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


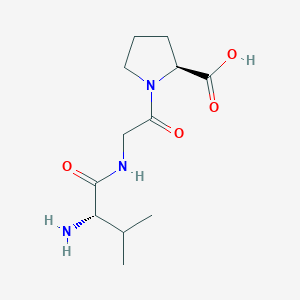

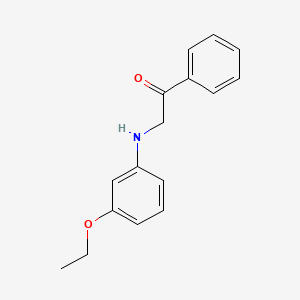
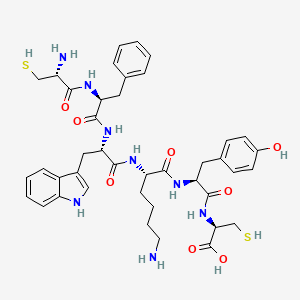
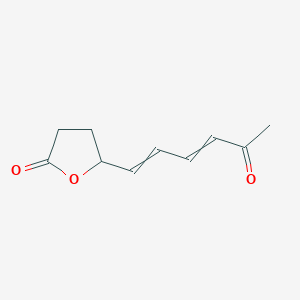

![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
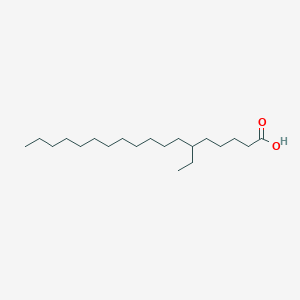
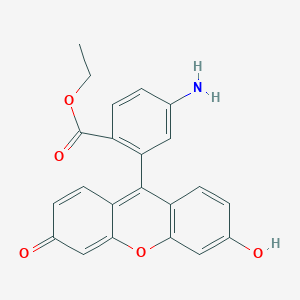
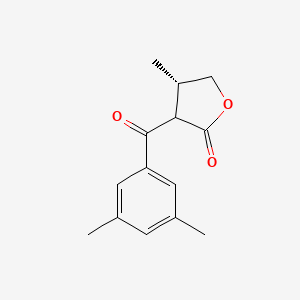
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
